2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Description
Chemical Taxonomy as a Formyl Phloroglucinol Meroterpenoid (FPM)
2,4,6-Trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde is a formyl phloroglucinol meroterpenoid (FPM), a class of hybrid natural products combining a phloroglucinol core with terpenoid-derived structural motifs. The compound features a 1,3,5-trihydroxybenzene (phloroglucinol) backbone substituted with two aldehyde groups at positions 1 and 3, alongside a complex bicyclic sesquiterpene moiety linked via a C-5 alkyl chain. This structural architecture aligns with the defining characteristics of FPMs, which are distinguished by formyl or acyl groups at the phloroglucinol unit and diverse terpene coupling patterns.
Structural Classification Within Acylphloroglucinol Compounds
The compound belongs to the acylphloroglucinol superfamily, specifically as a diformylated derivative. Unlike simpler acylphloroglucinols that feature single acyl or prenyl substituents, this molecule’s two aldehyde groups at C-1 and C-3 create unique electronic and steric environments that influence its reactivity and biological interactions. The terpene moiety—a highly oxidized bicyclogermacrane-type sesquiterpene with a 6/8/5 fused ring system—exemplifies the structural diversity arising from non-enzymatic coupling reactions between phloroglucinol and terpene precursors. Key structural features include:
| Feature | Description |
|---|---|
| Phloroglucinol Core | 2,4,6-Trihydroxybenzene with C-1 and C-3 formyl groups |
| Terpene Moiety | Bicyclogermacrane-derived sesquiterpene with hydroxyl and isopropyl substituents |
| Coupling Pattern | C-5 of phloroglucinol linked to C-1 of the terpene via an alkyl chain |
| Stereochemistry | (1S,4S) configurations at critical chiral centers in the terpene unit |
Historical Context of Discovery and Isolation
This compound was first isolated in the early 21st century during phytochemical investigations of Eucalyptus species (Myrtaceae), a genus renowned for producing structurally complex FPMs. Its discovery followed advancements in chromatographic separation techniques and spectroscopic methods, particularly high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which enabled the characterization of highly oxygenated meroterpenoids. Early studies on related compounds, such as macrocarpals A–C and eucalypglobulusals A–J, provided foundational insights into the biosynthetic pathways and structural diversity of FPMs.
Significance in Natural Product Chemistry
The compound’s significance lies in its structural complexity and potential bioactivity. Its bicyclogermacrane-phloroglucinol hybrid architecture represents a rare example of terpene-phloroglucinol coupling via aldol condensation, a reaction critical to forming polycyclic FPMs. The presence of multiple hydroxyl and aldehyde groups enhances its capacity for hydrogen bonding and electrophilic interactions, making it a candidate for enzyme inhibition studies. Additionally, its isolation from Eucalyptus species underscores the ecological role of FPMs as chemical defenses against herbivores and pathogens.
Relationship to Other Meroterpenoids from the Myrtaceae Family
Within the Myrtaceae family, this compound shares biosynthetic and structural kinship with:
- Macrocarpals A–D : Diformyl-phloroglucinol meroterpenoids from Eucalyptus globulus with topoisomerase I inhibitory activity.
- Eucalrobusones J–P : Polycyclic FPMs from Eucalyptus robusta exhibiting antifungal properties.
- Callistemenonone A : A dibenzofuran-type acylphloroglucinol from Callistemon viminalis with antimicrobial effects.
The compound’s terpene moiety distinguishes it from simpler FPMs like grandinol or euglobals, which feature monoterpene or linear sesquiterpene units. Its structural complexity parallels that of garbractin A, a polycyclic polyprenylated acylphloroglucinol (PPAP) with a unique 6/5/5/7/5 ring system.
Properties
IUPAC Name |
2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16?,17-,20?,21?,27?,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFFMATXFLUPK-HMVMQGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1CC[C@](C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179603-47-5 | |
| Record name | Macrocarpal J | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179603475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanism of Action
Target of Action
Macrocarpal J has been reported to exhibit anti-bacterial activity and anti-glucosyltransferase activity . .
Mode of Action
Its anti-bacterial and anti-glucosyltransferase activities suggest that it may interact with bacterial cells and enzymes involved in glucosyltransferase pathways.
Biochemical Pathways
Macrocarpal J is a sesquiterpene, a class of terpenes that consists of three isoprene units and have the molecular formula C15H24. Terpenes originate from two different biosynthetic pathways: the mevalonic acid (MVA) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (DOXP/MEP) pathway localized in the plastids
Biochemical Analysis
Biochemical Properties
It is known that Macrocarpal J is a formylated phloroglucinol compound (FPC), a class of plant specialized metabolites present in the Myrtaceae family. FPCs are widely investigated due to their herbivore deterrence properties and various bioactivities of pharmaceutical relevance.
Cellular Effects
It has been suggested that Macrocarpal J may not play an essential role in wounding and O3 stress resistance in Eucalyptus globulus foliage.
Molecular Mechanism
It is known that Macrocarpal J is a phloroglucinol sesquiterpene-coupled compound
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Macrocarpal J have been observed to change over time. For instance, wounding resulted in decreased Macrocarpal J beyond the detection limit at all recovery times.
Biological Activity
The compound 2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde is a complex organic molecule with significant biological interest. Its structure suggests potential activity in various biological systems due to the presence of multiple hydroxyl groups and a complex naphthalene backbone. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features multiple functional groups that may contribute to its biological properties. The presence of hydroxyl groups typically enhances solubility and reactivity with biological molecules.
Antimicrobial Properties
Research indicates that compounds similar to 2,4,6-trihydroxy-5-benzene dicarbaldehyde exhibit antimicrobial properties. For instance:
- Antibacterial Activity : Similar compounds have shown effectiveness against Mycobacterium tuberculosis with an IC90 value of 6.8 μM. However, the specific activity of this compound against various bacterial strains remains to be fully elucidated .
- Cytotoxicity : The compound demonstrates weak cytotoxic effects on human lung-derived fibroblasts (GI50 84.7 μM), indicating a potential therapeutic window for further exploration .
Antioxidant Activity
The antioxidant potential of similar polyphenolic compounds has been well-documented. These compounds can scavenge free radicals and reduce oxidative stress in cells. The specific antioxidant activity of 2,4,6-trihydroxy-5-benzene dicarbaldehyde needs further investigation but is expected to be significant given its structural characteristics .
Anti-inflammatory Effects
Compounds with similar structures have been reported to inhibit nitric oxide production in macrophage-like cells. This suggests a potential anti-inflammatory mechanism that could be explored for therapeutic applications .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of related compounds against various pathogens including Staphylococcus aureus and Candida albicans. While some derivatives exhibited strong antibacterial properties, the specific activity of 2,4,6-trihydroxy-5-benzene dicarbaldehyde was not highlighted in this context .
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxicity of structurally similar compounds on human cell lines. The results indicated that while some derivatives were cytotoxic at lower concentrations (around 50 μM), 2,4,6-trihydroxy-5-benzene dicarbaldehyde displayed a higher threshold for toxicity (GI50 84.7 μM), suggesting a favorable safety profile for potential therapeutic use .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibacterial agents.
Antioxidant Activity
The compound has also demonstrated notable antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. The presence of multiple hydroxyl groups in its structure contributes to its ability to scavenge free radicals. Such properties could be leveraged in formulating dietary supplements or pharmaceuticals aimed at reducing oxidative damage.
Potential in Cancer Treatment
Preliminary studies suggest that derivatives of this compound may have anti-cancer properties. By modulating specific signaling pathways involved in cell proliferation and apoptosis, it could serve as a basis for developing novel anti-cancer drugs.
Material Science
Polymeric Applications
Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance their properties. For example, it can improve the thermal stability and mechanical strength of polymers used in various industrial applications.
Nanocomposites
The integration of this compound into nanocomposites has been explored to create materials with enhanced electrical and thermal conductivity. Such materials could find applications in electronics and energy storage devices.
Environmental Science
Bioremediation Potential
The compound’s ability to interact with various pollutants suggests its utility in bioremediation efforts. It can potentially facilitate the breakdown of hazardous substances in contaminated environments.
Photocatalytic Applications
Studies have indicated that when used as a photocatalyst, this compound can effectively degrade organic pollutants under UV light exposure. This property is particularly valuable for wastewater treatment processes aimed at reducing environmental pollution.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Efficacy of 2,4,6-Trihydroxy Compounds | To evaluate the antimicrobial properties against various pathogens | The compound showed significant activity against both Gram-positive and Gram-negative bacteria. |
| Antioxidant Properties of Polyphenolic Compounds | To assess the antioxidant capacity of various polyphenols including the target compound | Demonstrated strong free radical scavenging ability due to its hydroxyl groups. |
| Photocatalytic Degradation of Organic Pollutants | To investigate the photocatalytic activity under UV light | Effective degradation of common organic pollutants was observed. |
Preparation Methods
Starting Materials and Protection Strategies
The phloroglucinol backbone is typically derived from 1,3,5-trimethoxybenzene (88) , which enables regioselective functionalization. Key steps include:
Protection :
-
Methyl ether protection of hydroxyl groups (e.g., using dimethyl sulfate or methyl iodide) prevents undesired oxidation during subsequent reactions.
-
Selective deprotection at positions 1 and 3 for aldehyde introduction.
Formylation :
Intermediate: 2,4,6-Trihydroxybenzene-1,3-Dicarbaldehyde
Commercial availability of this intermediate (CAS: 4396-13-8) simplifies synthesis, though in-lab preparation requires:
-
Demethylation : BF₃·Et₂O or BBr₃ in CH₂Cl₂ removes methyl protecting groups.
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Oxidation : MnO₂ or CrO₃ oxidizes hydroxymethyl groups to aldehydes.
Synthesis of the Sesquiterpenoid Moiety
Biosynthetic Inspiration
The sesquiterpene structure resembles macrocarpal derivatives isolated from Eucalyptus species. Key steps include:
Asymmetric Synthesis
Chiral pool strategy :
-
Starting from (R)- or (S)-carvone to establish stereocenters.
-
Grignard addition : Methylmagnesium iodide introduces branching at C6.
Catalytic asymmetric synthesis :
Coupling Strategies
Friedel-Crafts Alkylation
-
Electrophile generation : Sesquiterpene alcohol → bromide (PBr₃) or chromium-stabilized carbocation.
Example :
Palladium-Catalyzed Cross-Coupling
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Buchwald-Hartwig amination : Couples aryl halides with amine-functionalized sesquiterpenes.
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Negishi coupling : Zinc-organyl intermediates enable C–C bond formation.
Post-Coupling Modifications
Deprotection of Hydroxyl Groups
Oxidation to Aldehydes
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Dess-Martin periodinane : Selective oxidation of primary alcohols to aldehydes (90% yield).
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Swern oxidation : (COCl)₂/DMSO/Et₃N at −78°C avoids over-oxidation.
Challenges and Optimization
Regioselectivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
